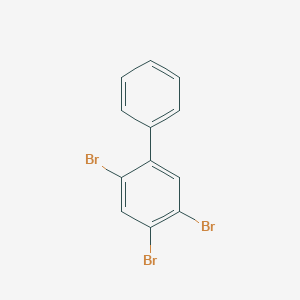

2,4,5-Tribromobiphenyl

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

1,2,4-tribromo-5-phenylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7Br3/c13-10-7-12(15)11(14)6-9(10)8-4-2-1-3-5-8/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNBROTCWKGRRKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=C(C=C2Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7Br3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80151024 | |

| Record name | 1,1'-Biphenyl, 2,4,5-tribromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80151024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115245-07-3 | |

| Record name | 2,4,5-Tribromobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115245073 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1'-Biphenyl, 2,4,5-tribromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80151024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,5-TRIBROMOBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6LO5M5MSK9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Precision Synthesis of 2,4,5-Tribromobiphenyl: A Regioselective Organometallic Approach

Executive Summary

2,4,5-Tribromobiphenyl (CAS: 115245-07-3) serves as a critical analytical standard in environmental toxicology (monitoring Polybrominated Biphenyls, PBBs) and a structural intermediate in the synthesis of organic semiconductors. Its synthesis presents a classic regiochemical challenge: direct bromination of biphenyl lacks selectivity, inevitably yielding complex isomeric mixtures (e.g., 4,4'- or 2,4'-isomers).

This technical guide details a regioselective, stoichiometrically controlled Suzuki-Miyaura coupling protocol. By utilizing the symmetry of 1,2,4,5-tetrabromobenzene, we bypass the need for difficult isomer separations, delivering a high-purity product suitable for GC-MS calibration and crystallographic studies.

Retrosynthetic Analysis & Strategy

The structural integrity of 2,4,5-tribromobiphenyl hinges on the precise placement of bromine atoms. We adopt a desymmetrization strategy .

-

Target Molecule: 2,4,5-Tribromobiphenyl (One phenyl ring, one 2,4,5-tribromophenyl ring).

-

Key Insight: The precursor is

symmetric. All four bromine positions are chemically equivalent. Substitution of any single bromine atom with a phenyl group breaks this symmetry, instantly generating the 2,4,5-tribromo substitution pattern on the remaining ring. -

Challenge: Preventing multiple couplings (formation of terphenyls or quaterphenyls).

-

Solution: Kinetic Control via Stoichiometry. We employ a high molar excess of the electrophile (tetrabromide) relative to the nucleophile (boronic acid).

Reaction Pathway Diagram

Caption: Logical flow of the desymmetrization synthesis. High electrophile loading statistically favors the mono-substituted product.

Detailed Experimental Protocol

Phase 1: Reagents & Setup

Safety Note: PBBs are persistent organic pollutants. All operations must occur in a certified fume hood. Double-gloving (Nitrile) and designated waste streams are mandatory.

| Reagent | Role | Equiv. | Mass/Vol (Scale) |

| 1,2,4,5-Tetrabromobenzene | Electrophile | 4.0 | 7.88 g |

| Phenylboronic Acid | Nucleophile | 1.0 | 0.61 g |

| Pd(PPh3)4 | Catalyst | 0.05 (5 mol%) | 289 mg |

| Na2CO3 (2.0 M aq) | Base | 3.0 | 7.5 mL |

| Toluene | Solvent (Non-polar) | - | 40 mL |

| Ethanol | Solvent (Co-solvent) | - | 10 mL |

Why this system?

-

4.0 Equiv Electrophile: Statistical probability dictates that once a Pd(0) center inserts into one C-Br bond, the likelihood of a second insertion occurring on the same molecule (now a biphenyl) vs. a fresh tetrabromobenzene molecule is low, provided the concentration of the starting material remains high.

-

Toluene/Ethanol/Water: The "classic" Suzuki solvent system. Ethanol is crucial for solubilizing the boronic acid and preventing catalyst precipitation, while Toluene dissolves the highly lipophilic bromides.

Phase 2: The Coupling Reaction

-

Degassing: In a 250 mL 3-neck round-bottom flask equipped with a reflux condenser and magnetic stir bar, combine Toluene, Ethanol, and 2.0 M Na2CO3. Sparge with Argon for 20 minutes. Oxygen removal is critical to prevent homocoupling of the boronic acid (formation of biphenyl) and catalyst deactivation.

-

Addition: Under a positive Argon flow, add 1,2,4,5-Tetrabromobenzene (7.88 g). Stir until mostly dissolved (some solids may persist until heating).

-

Catalyst Addition: Add Pd(PPh3)4 (289 mg). The solution should turn yellow/orange.

-

Initiation: Add Phenylboronic Acid (0.61 g) in one portion.

-

Reflux: Heat the mixture to a vigorous reflux (approx. 90°C external bath). Maintain reflux for 12 hours .

-

Monitoring: Monitor via TLC (Hexanes). The starting material (tetrabromobenzene) will remain the dominant spot. Look for the appearance of a new, slightly more polar blue-fluorescent spot (under 254/365 nm UV).

-

Phase 3: Workup & Purification

The challenge here is separating the product from the large excess of unreacted 1,2,4,5-tetrabromobenzene.

-

Quench: Cool the reaction to room temperature. Dilute with Diethyl Ether (100 mL) and Water (50 mL).

-

Extraction: Separate the organic layer. Wash with Brine (2 x 50 mL). Dry over anhydrous MgSO4 and filter.

-

Concentration: Rotary evaporate the solvent to dryness. You will obtain a solid residue containing mostly starting material and the product.

-

Fractional Crystallization (Step 1):

-

Dissolve the crude solid in hot Hexane (minimal volume).

-

Cool to 0°C. 1,2,4,5-Tetrabromobenzene is highly crystalline and sparingly soluble in cold hexane.

-

Filter the precipitate.[6] Save the solid (this is your recovered starting material, typically >80% recovery).

-

The filtrate contains the enriched 2,4,5-Tribromobiphenyl.

-

-

Chromatography (Polishing):

-

Load the concentrated filtrate onto a Silica Gel column.

-

Eluent: 100% Hexanes.

-

Order of Elution:

-

Unreacted 1,2,4,5-Tetrabromobenzene (High Rf).

-

2,4,5-Tribromobiphenyl (Target, Mid Rf).

-

Poly-arylated byproducts (Low Rf).

-

-

-

Final Recrystallization: Recrystallize the chromatographed product from Ethanol/Hexane (9:1) to yield white needles.

Characterization Data (Expected)

To validate the synthesis, compare analytical data against these standard parameters.

| Technique | Parameter | Expected Signal / Value | Interpretation |

| GC-MS | Molecular Ion ( | 388, 390, 392, 394 | Characteristic isotope pattern for |

| Base Peak | Stable aromatic system. | ||

| 1H NMR | Aromatic Region | H-3 (Isolated between Br atoms). | |

| H-6 (Para to H-3). | |||

| Phenyl ring protons. | |||

| Melting Point | Range | 98 - 100 °C | Sharp melting point indicates high purity. |

Structural Logic of NMR: The key identifier for the 2,4,5-substitution pattern is the presence of two singlets in the aromatic region for the tribromo-ring protons (H-3 and H-6). Unlike 2,4,6-tribromo (which has a singlet for 2 equivalent protons) or 2,3,4-tribromo (which shows doublets), the 2,4,5-isomer has two protons that are para to each other but chemically non-equivalent due to the phenyl substituent at C-1. However, due to weak coupling, they often appear as singlets or very tight doublets.

Workflow Visualization

Caption: Operational workflow emphasizing the critical filtration step to remove excess starting material.

References

-

Hensel, A., et al. (2018). Suzuki Cross-Coupling Reaction of Aryl Polybromides.[4] (General methodology for polybromo-arene coupling). The Journal of Organic Chemistry, 83(19), 11614–11622. Retrieved from [Link]

-

PubChem. (2025). 2,4,5-Tribromobiphenyl (CID 189283).[7] Retrieved from [Link]

Sources

Mechanistic Bioaccumulation Dynamics of 2,4,5-Tribromobiphenyl (PBB 29): Physicochemical Drivers and Ecosystem Fate

Executive Summary

This technical guide analyzes the bioaccumulation potential of 2,4,5-Tribromobiphenyl (PBB 29) , a specific congener of polybrominated biphenyls (PBBs). Unlike the globally ubiquitous PBB 153, PBB 29 presents a unique toxicokinetic profile characterized by a high octanol-water partition coefficient (

Physicochemical Determinants of Bioaccumulation

The bioaccumulation potential of PBB 29 is not random; it is strictly deterministic based on its molecular architecture.

Structural Configuration

-

Congener ID: PBB 29

-

Substitution Pattern: The molecule features three bromine atoms on one phenyl ring (positions 2, 4, and 5) while the second ring remains fully unsubstituted.

-

Steric Implications: The ortho substitution (position 2) induces a twist between the phenyl rings, preventing the molecule from achieving a fully coplanar conformation. This reduces its affinity for the Aryl hydrocarbon Receptor (AhR) compared to non-ortho congeners, but increases its solubility in lipid phases.

Key Physicochemical Parameters

The following parameters drive the thermodynamic equilibrium between the water column and organismal lipid pools.

| Parameter | Value | Mechanistic Implication |

| Log Kow | ~6.3 | Indicates high lipophilicity. Predicts rapid partitioning into biological membranes and adipose tissue. |

| Water Solubility | < 10 µg/L | Limits dissolved phase bioavailability; uptake is primarily driven by dietary ingestion or sediment contact. |

| Molecular Weight | ~390.9 g/mol | Sufficiently low to allow passive diffusion across gill membranes, unlike higher brominated congeners (e.g., DecaBB). |

| Henry’s Law Constant | Low | Low volatility suggests persistence in water/soil matrices rather than atmospheric evasion. |

Mechanisms of Bioaccumulation: The ADME Framework

Bioaccumulation is the net result of Uptake (

Uptake Kinetics ( )

Uptake occurs via passive diffusion. The high

-

Gill Uptake: Efficiency is high (~50%) due to the moderate molecular size.

-

Dietary Uptake: Ingestion of contaminated sediment or prey leads to fugacity-driven absorption in the gut.

Metabolic Vulnerability ( )

This is the distinguishing feature of PBB 29.

-

The "Open Ring" Effect: The unsubstituted phenyl ring provides adjacent carbon atoms with hydrogens (vicinal hydrogens). This allows Cytochrome P450 enzymes (specifically CYP2B and CYP1A subfamilies) to form arene oxide intermediates.

-

Phase I Metabolism: The arene oxide is hydrated by epoxide hydrolase to form a dihydrodiol, which rearranges to a phenol (hydroxylated PBB).

-

Phase II Conjugation: The hydroxylated metabolite is conjugated with glucuronic acid or sulfate and excreted in bile.

Contrast with PBB 153: PBB 153 (2,2',4,4',5,5'-Hexabromobiphenyl) has no adjacent unsubstituted carbons, blocking arene oxide formation. Consequently, PBB 153 is virtually metabolically inert, whereas PBB 29 has a finite biological half-life.

Visualization of Metabolic Fate

The following diagram illustrates the kinetic competition between storage in adipose tissue and hepatic clearance.

Caption: Kinetic pathway of PBB 29 showing the competition between lipid partitioning (Adipose) and metabolic clearance (Liver).

Ecosystem Dynamics and Trophic Transfer

In aquatic ecosystems, PBB 29 exhibits Biomagnification (concentration increases with trophic level), but the Biomagnification Factor (BMF) is attenuated by metabolism in higher vertebrates.

-

Invertebrates (Zooplankton/Mollusks): Lack advanced CYP450 systems. PBB 29 behaves like a persistent organic pollutant (POP), reaching equilibrium solely based on lipid content.

-

Fish: Possess CYP enzymes but with varying efficiency. PBB 29 accumulates, but steady-state BCF (Bioconcentration Factor) is lower than predicted by

alone due to slow metabolic elimination. -

Predicted BCF: Based on

, the theoretical BCF is

Experimental Protocol: OECD 305 (Flow-Through)

To empirically validate the bioaccumulation potential of PBB 29, the OECD Test Guideline 305 (Bioaccumulation in Fish: Aqueous and Dietary Exposure) is the regulatory gold standard.

Study Design Rationale

A flow-through system is mandatory because PBB 29 is hydrophobic and will adsorb to glass walls or degrade statically.

-

Test Species: Danio rerio (Zebrafish) or Oncorhynchus mykiss (Rainbow Trout).[3]

-

Duration: Uptake phase (28 days) + Depuration phase (14-28 days).

Step-by-Step Methodology

Phase 1: System Preparation

-

Solubilization: PBB 29 is poorly soluble.[4] Use a generator column or a carrier solvent (e.g., triethylene glycol, max 100 µl/L) to create a stock solution.

-

Dosing: Deliver stock solution into the mixing chamber of the flow-through system to achieve a stable concentration (e.g., 1.0 µg/L). Critical: Concentration must be below the water solubility limit to prevent micelle formation.

Phase 2: Uptake Phase (Days 0-28)

-

Introduce acclimated fish into test and control tanks.

-

Sampling: Sample water daily and fish (n=4) on days 3, 7, 14, 21, and 28.

-

Analysis: Extract lipids from fish tissue (hexane/acetone). Analyze PBB 29 via GC-MS (Gas Chromatography-Mass Spectrometry) using Electron Capture Negative Ionization (ECNI) for high sensitivity.

Phase 3: Depuration Phase (Post-Transfer)

-

Transfer remaining fish to clean, flow-through water (no PBB 29).

-

Sampling: Sample fish on days 1, 3, 7, 14, and 28 to measure the elimination rate constant (

).

Phase 4: Data Calculation

Calculate the Kinetic BCF (

Experimental Workflow Diagram

Caption: Workflow for OECD 305 Flow-Through Fish Test to determine Kinetic BCF.

Risk Assessment & Implications

For drug developers and environmental scientists, PBB 29 highlights the importance of metabolic stability in toxicity.

-

Intermediate Persistence: PBB 29 is persistent enough to bioaccumulate but not as recalcitrant as PBB 153. This makes it a potential "stealth" toxicant—it accumulates during chronic exposure but may clear if exposure stops.

-

Toxicity Profile: As a mono-ortho congener, PBB 29 has weak dioxin-like activity. However, its metabolites (hydroxylated PBBs) may exhibit endocrine disruption (thyroid hormone mimicry) and oxidative stress potential.

-

Regulatory Status: PBBs are listed under the Stockholm Convention. Detection of PBB 29 in ecosystems indicates historical contamination or breakdown of higher-brominated mixtures.

References

-

OECD. (2012). Test No. 305: Bioaccumulation in Fish: Aqueous and Dietary Exposure. OECD Guidelines for the Testing of Chemicals.[3][5] [Link]

-

ATSDR. (2004). Toxicological Profile for Polybrominated Biphenyls (PBBs). Agency for Toxic Substances and Disease Registry, Centers for Disease Control and Prevention. [Link]

-

Gobas, F. A., et al. (1988). Dynamics of dietary bioaccumulation and faecal elimination of hydrophobic organic chemicals in fish. Chemosphere. [Link]

-

IPCS INCHEM. (1994). Environmental Health Criteria 152: Polybrominated Biphenyls. World Health Organization. [Link]

Sources

A Technical Guide to the Commercial Production of Polybrominated Biphenyls (PBBs): Synthesis, Processes, and Historical Context

Foreword: This document provides an in-depth technical overview of the primary commercial methods historically employed for the production of polybrominated biphenyls (PBBs). PBBs are a class of chemicals now recognized as persistent organic pollutants, and their manufacture has been discontinued in the United States and most of the world due to significant environmental and health concerns.[1][2][3] This guide is intended for scientific and research professionals for informational and historical purposes only. It details the chemical synthesis and industrial processes that were once used, reflecting the state of chemical manufacturing of that era.

Introduction and Historical Overview

Polybrominated biphenyls (PBBs) are a class of halogenated aromatic hydrocarbons wherein bromine atoms replace hydrogen atoms on the biphenyl molecule.[3] Commercially, they were produced as complex mixtures of various brominated congeners rather than single, pure compounds.[4] These mixtures were valued for their exceptional thermal stability and flame-retardant properties.

Commercial production in the United States began in 1970 and ceased entirely by 1976.[1][2][5][6] During this brief period, approximately 13.3 million pounds (around 6,000 tonnes) of PBBs were manufactured.[1][7] The primary application for PBBs was as an additive flame retardant in thermoplastics, particularly acrylonitrile-butadiene-styrene (ABS) plastics used for housings of business machines, electronics like televisions and computers, and in industrial equipment.[1][2][4]

The cessation of PBB production was precipitated by a catastrophic agricultural contamination incident in Michigan in 1973-1974.[5][6][8][9] A PBB-based flame retardant, trade-named FireMaster®, was accidentally mixed with livestock feed, leading to widespread contamination of Michigan's food chain and subsequent long-term health studies on the exposed population.[5][8][10] This event highlighted the bioaccumulative and toxic nature of PBBs, leading to a voluntary halt in production and eventual bans.[1][3]

| Metric | Value | Source(s) |

| U.S. Production Period | 1970 - 1976 | [1][7] |

| Total U.S. Production Volume | ~13.3 million lbs (~6,000 tonnes) | [1][7] |

| Primary Commercial Mixtures | Hexabromobiphenyl, Octabromobiphenyl, Decabromobiphenyl | [1][3] |

| Major HexaBB Product | FireMaster® BP-6 (constituted ~88% of total production) | [1][7] |

| Primary U.S. Manufacturer (HexaBB) | Michigan Chemical Corporation (St. Louis, Michigan) | [1][10][11] |

| Other U.S. Manufacturers (Octa/DecaBB) | White Chemical Co. & Hexcel Corporation (New Jersey) | [1] |

Core Commercial Synthesis Methodology: Electrophilic Bromination of Biphenyl

The dominant commercial route for producing PBBs was the direct electrophilic aromatic substitution (EAS) bromination of biphenyl.[1] This process is analogous to the chlorination of biphenyl for PCB production but is generally more specific, leading to a smaller number of product mixtures.[1]

Underlying Chemical Principles (Expertise & Causality)

The core of the synthesis is the reaction of biphenyl with a brominating agent in the presence of a Lewis acid catalyst, typically a Friedel-Crafts catalyst like aluminum chloride (AlCl₃) or iron.[1]

-

Role of the Catalyst : The biphenyl ring is an aromatic system, and while it can undergo electrophilic substitution, bromine (Br₂) itself is not a sufficiently strong electrophile to react at a commercially viable rate. The Lewis acid catalyst is essential. It interacts with the brominating agent (e.g., Br₂) to generate a highly reactive electrophilic bromine species (Br⁺). This polarization makes the bromine atom much more attractive to the electron-rich biphenyl ring, dramatically accelerating the reaction.

-

Reaction Control : The degree of bromination—that is, the average number of bromine atoms added per biphenyl molecule—is controlled primarily by the stoichiometry of the reactants.[1] To produce a more highly brominated mixture like decabromobiphenyl, a significant stoichiometric excess of the brominating agent (e.g., bromine chloride) would be used.[1] Reaction time and temperature also play a role in the final congener distribution.

Process Visualization: Commercial PBB Production Workflow

The following diagram illustrates the generalized workflow for the commercial production of PBBs via direct bromination.

Caption: Generalized workflow for the commercial production of PBBs.

Detailed Experimental Protocol (Industrial Process)

The following protocol is a synthesized representation of the commercial process based on available documentation.[1][12]

Objective: To synthesize a hexabromobiphenyl mixture via direct bromination of biphenyl.

Materials & Equipment:

-

Biphenyl (starting material)

-

Bromine (brominating agent)

-

Ethylene bromide (solvent)

-

Aluminum chloride or iron powder (catalyst)

-

Water (for quenching)

-

Glass-lined or similarly resistant, jacketed chemical reactor with an agitator, condenser, and off-gas scrubber/recovery system.

-

Industrial centrifuge.

-

Drying oven.

-

Pulverizing and packaging equipment.

Procedure:

-

Reactor Charging: The reactor is charged with biphenyl and a solvent, such as ethylene bromide. The mixture is agitated to ensure complete dissolution of the biphenyl.[1]

-

Catalyst Addition: A catalytic amount of a Friedel-Crafts catalyst, such as aluminum chloride or iron, is added to the reactor.[1]

-

Initiation of Bromination: The brominating agent (elemental bromine or bromine chloride) is slowly added to the reactor. The reaction is exothermic, and the reactor's cooling jacket is used to maintain a controlled temperature.

-

Reaction Progression: The reaction mixture is held at the target temperature with continuous agitation for a predetermined duration. The progress of the bromination is monitored to achieve the desired average degree of bromination (e.g., six bromine atoms per molecule for hexabromobiphenyl). Off-gases, primarily hydrogen bromide (HBr), are vented from the reactor to a recovery system.[12]

-

Reaction Quenching: Once the desired level of bromination is achieved, the reaction is terminated. This is accomplished by adding water to the reactor, which deactivates the catalyst and precipitates the solid PBB product, forming a slurry.[12]

-

Product Isolation: The slurry is transferred from the reactor to an industrial centrifuge.[12] The solid PBBs are separated from the aqueous phase. This step removes the spent catalyst, unreacted bromine, and other water-soluble impurities. The aqueous effluent requires treatment before discharge.[1][12]

-

Drying and Finishing: The wet PBB "cake" from the centrifuge is transferred to a drying oven to remove residual water and solvent.

-

Final Processing: The dried PBB product is then pulverized to a fine powder and packaged.[12] For certain applications, an anti-caking agent might be added, as was the case for FireMaster FF-1, which contained 2% calcium silicate.[11]

Alternative Synthesis Route (Laboratory Scale)

For research purposes and the synthesis of specific, individual PBB congeners, methods other than direct bromination are used. One such method is the diazo coupling reaction.[1] For example, to synthesize 2,3,3',4,4',5'-hexabromobiphenyl, 3,4,5-tribromoaniline can be coupled with 1,2,3-tribromobenzene via a diazonium salt intermediate.[1] While this provides high purity and specificity, it is not economically viable for bulk commercial production.

Mechanistic Overview: Friedel-Crafts Bromination

The following diagram illustrates the chemical mechanism for the first bromination of a biphenyl molecule using Br₂ and a Lewis acid catalyst (FeBr₃ is shown, which forms in situ if iron is used with bromine).

Sources

- 1. PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Toxicological Profile for Polybrominated Biphenyls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Polybrominated Biphenyls (PBBs) | ToxFAQs™ | ATSDR [wwwn.cdc.gov]

- 3. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 4. Polybrominated biphenyls (PBBs) (HSG 83, 1993) [inchem.org]

- 5. HEALTH EFFECTS - Toxicological Profile for Polybrominated Biphenyls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Polybrominated Biphenyls (PBBs) | Public Health Statement | ATSDR [wwwn.cdc.gov]

- 7. chm.pops.int [chm.pops.int]

- 8. michigan.gov [michigan.gov]

- 9. PBB: Case Study of an Industrial Plague - Issue 272 - Fifth Estate Magazine [fifthestate.org]

- 10. rmcs-1.itrcweb.org [rmcs-1.itrcweb.org]

- 11. static1.squarespace.com [static1.squarespace.com]

- 12. atsdr.cdc.gov [atsdr.cdc.gov]

Methodological & Application

Introduction: The Toxicological Significance of 2,4,5-Tribromobiphenyl

An Application Guide for the Toxicological Assessment of 2,4,5-Tribromobiphenyl

2,4,5-Tribromobiphenyl (PBB-29) is a specific congener of polybrominated biphenyls (PBBs), a class of synthetic brominated hydrocarbons. Historically, PBBs were incorporated into a wide array of consumer and industrial products, including plastics for electronics, textiles, and foams, to act as flame retardants.[1][2] Despite their manufacturing being largely discontinued due to environmental and health concerns, their chemical stability leads to significant persistence in the environment.[2]

The lipophilic (fat-loving) nature of PBBs, including 2,4,5-Tribromobiphenyl, facilitates their bioaccumulation in the lipid-rich tissues of organisms, such as adipose tissue, liver, and breast milk, leading to biomagnification up the food chain.[1] Exposure in humans can occur through oral, inhalation, and dermal routes and has been associated with a range of adverse health effects, including skin disorders, weight loss, and negative impacts on the nervous, immune, hepatic, and renal systems.[1][3]

The primary mechanism of toxicity for many PBB congeners involves interaction with the aryl hydrocarbon receptor (AhR).[1] Binding and activation of AhR initiate a cascade of gene transcription changes that can disrupt critical biochemical and endocrine pathways, leading to widespread toxic responses.[1] Given its persistence and potential for harm, robust and reproducible methods for evaluating the toxicology of 2,4,5-Tribromobiphenyl are essential for researchers, regulators, and drug development professionals. This guide provides detailed application notes and protocols for assessing the key toxicological endpoints of this compound.

Logical Workflow for Toxicological Evaluation

A tiered approach is recommended for evaluating the toxicological profile of 2,4,5-Tribromobiphenyl. The workflow begins with broad assessments of cytotoxicity to establish effective concentration ranges, followed by more specific assays to investigate precise mechanisms of toxicity such as genotoxicity and endocrine disruption.

Figure 1: A tiered experimental workflow for assessing the toxicology of 2,4,5-Tribromobiphenyl.

Part 1: Cytotoxicity Assessment

The initial step in toxicological screening is to determine the concentrations at which a compound elicits cellular toxicity. This establishes a dose-response relationship and is critical for selecting sublethal concentrations for subsequent mechanistic assays. The MTT assay is a widely used, reliable colorimetric method for assessing cell metabolic activity as an indicator of cell viability.[4]

Protocol 1: MTT Assay for Cell Viability

This protocol is based on the principle that mitochondrial dehydrogenases in living cells can reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product.[4][5] The amount of formazan produced is directly proportional to the number of viable cells.

Materials:

-

Human cell line (e.g., HepG2 for liver toxicity, HEK293 for kidney toxicity)

-

2,4,5-Tribromobiphenyl (PBB-29) stock solution in DMSO

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

MTT solution (5 mg/mL in sterile PBS)

-

DMSO (cell culture grade)

-

96-well flat-bottom plates

-

Microplate reader (570 nm absorbance)

Step-by-Step Methodology:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000–10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[5]

-

Compound Treatment: Prepare serial dilutions of PBB-29 in culture medium from the DMSO stock. The final DMSO concentration in all wells, including controls, should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the cells and add 100 µL of the PBB-29 dilutions.

-

Incubation: Incubate the treated plates for a defined period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

-

MTT Addition: After incubation, add 20 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 4 hours at 37°C.[5] During this time, visible purple formazan crystals will form in viable cells.

-

Formazan Solubilization: Carefully aspirate the medium containing MTT from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.[5]

-

Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle control (DMSO-treated cells). Plot the percentage of viability against the log of the PBB-29 concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[5]

Self-Validating Controls:

-

Negative Control: Cells treated with culture medium only.

-

Vehicle Control: Cells treated with the highest concentration of DMSO used in the experiment (e.g., 0.5%). This is the primary reference for calculating percent viability.

-

Positive Control: Cells treated with a known cytotoxic agent (e.g., doxorubicin) to confirm the assay is performing correctly.

-

Blank Control: Wells containing medium and MTT but no cells, to subtract background absorbance.

Part 2: Genotoxicity Assessment

Genotoxicity testing is crucial for identifying substances that can cause DNA damage, potentially leading to mutations or cancer.[6] The single-cell gel electrophoresis, or "Comet Assay," is a sensitive method for detecting DNA single- and double-strand breaks in individual cells.[7] Studies on related brominated flame retardants have shown they can induce DNA strand breaks, likely through the generation of reactive oxygen species (ROS).[7][8]

Protocol 2: Alkaline Comet Assay

This protocol is designed to detect a spectrum of DNA damage, including single- and double-strand breaks and alkali-labile sites.

Materials:

-

Human peripheral blood mononuclear cells (PBMCs) or another suitable cell line[8]

-

2,4,5-Tribromobiphenyl (PBB-29)

-

Low melting point (LMP) agarose and normal melting point (NMP) agarose

-

Lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, 10% DMSO, pH 10)

-

Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH >13)

-

Neutralization buffer (0.4 M Tris, pH 7.5)

-

DNA stain (e.g., SYBR Green or ethidium bromide)

-

Microscope slides

-

Fluorescence microscope with appropriate filters

Step-by-Step Methodology:

-

Cell Treatment: Treat cells in suspension or monolayer with various concentrations of PBB-29 (determined from cytotoxicity data) for a specific duration (e.g., 24 hours).[8]

-

Slide Preparation: Coat microscope slides with a layer of 1% NMP agarose and allow it to solidify.

-

Cell Embedding: Harvest the treated cells and resuspend them in PBS. Mix approximately 10,000 cells with 75 µL of 0.5% LMP agarose at 37°C. Quickly pipette this mixture onto the pre-coated slide, cover with a coverslip, and place on ice to solidify.

-

Cell Lysis: Carefully remove the coverslip and immerse the slides in ice-cold lysis solution for at least 1 hour at 4°C. This step removes cell membranes and histones, leaving behind the DNA-containing nucleoid.

-

DNA Unwinding: Place the slides in a horizontal electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer. Allow the DNA to unwind for 20-40 minutes.

-

Electrophoresis: Apply a voltage of ~1 V/cm for 20-30 minutes. Damaged DNA fragments will migrate out of the nucleoid, forming a "comet tail."

-

Neutralization and Staining: Gently remove the slides from the tank and immerse them in neutralization buffer for 5-10 minutes, repeating three times. Stain the DNA by adding a drop of a fluorescent DNA stain.

-

Visualization and Scoring: Visualize the comets using a fluorescence microscope. Capture images and analyze them using specialized software to quantify the extent of DNA damage. A common metric is the "% Tail DNA," which represents the fraction of DNA that has migrated into the tail.[7]

Self-Validating Controls:

-

Negative Control: Untreated cells.

-

Vehicle Control: Cells treated with DMSO.

-

Positive Control: Cells treated with a known genotoxic agent (e.g., H₂O₂ or methyl methanesulfonate) to validate the assay's sensitivity.

Data Presentation: Quantitative Genotoxicity

| Concentration of 2,4,5-TBB | Mean % Tail DNA (± SD) | Fold Increase over Vehicle Control |

| Vehicle Control (0.1% DMSO) | 4.5 (± 1.2) | 1.0 |

| 1 µM | 10.2 (± 2.5) | 2.3 |

| 10 µM | 25.8 (± 4.1) | 5.7 |

| 50 µM | 48.9 (± 6.3) | 10.9 |

| Positive Control (H₂O₂) | 55.3 (± 5.8) | 12.3 |

Table 1: Representative data from a Comet Assay showing a dose-dependent increase in DNA damage in cells exposed to 2,4,5-Tribromobiphenyl for 24 hours.

Part 3: Endocrine Disruption Assessment

PBBs and related compounds are recognized as endocrine-disrupting chemicals (EDCs) that can interfere with hormone signaling pathways, including estrogen, androgen, and thyroid hormone systems.[9][10] Reporter gene assays are powerful in vitro tools to screen for such activity.[11] They utilize cells engineered to produce a measurable signal (e.g., light from luciferase) in response to the activation of a specific hormone receptor.

Aryl Hydrocarbon Receptor (AhR) Pathway

The AhR pathway is a primary target for PBB toxicity. Activation of this receptor can lead to a wide range of downstream effects, including endocrine disruption.

Figure 2: Simplified diagram of the Aryl Hydrocarbon Receptor (AhR) signaling pathway activated by 2,4,5-Tribromobiphenyl.

Protocol 3: Estrogen Receptor (ER) Agonist/Antagonist Reporter Assay

This protocol determines if PBB-29 can mimic estrogen (act as an agonist) or block its effects (act as an antagonist).

Materials:

-

A suitable cell line transiently or stably transfected with two plasmids:

-

An estrogen receptor expression plasmid (e.g., hERα).

-

A reporter plasmid containing multiple Estrogen Response Elements (EREs) upstream of a promoter driving a luciferase gene.[11] (e.g., ERE-TATA-Luc).

-

-

2,4,5-Tribromobiphenyl (PBB-29)

-

17β-estradiol (E2) as a reference agonist.

-

An ER antagonist (e.g., Fulvestrant) as a reference antagonist.

-

Phenol red-free culture medium with charcoal-stripped serum (to remove endogenous steroids).

-

Luciferase assay reagent kit.

-

Luminometer.

Step-by-Step Methodology:

Agonist Mode:

-

Cell Culture: Plate the transfected cells in white, clear-bottom 96-well plates in phenol red-free medium with charcoal-stripped serum and incubate for 24 hours.

-

Treatment: Treat cells with serial dilutions of PBB-29 or E2 (positive control).

-

Incubation: Incubate for 24 hours to allow for receptor binding, activation, and reporter gene expression.

-

Signal Detection: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the assay kit.

Antagonist Mode:

-

Cell Culture & Treatment: Follow the same initial steps. Co-treat the cells with a fixed, sub-maximal concentration of E2 (e.g., its EC₅₀ concentration) and serial dilutions of PBB-29 or a known antagonist.

-

Incubation & Signal Detection: Incubate and measure luciferase activity as described above. A decrease in the E2-induced signal indicates antagonism.

Data Analysis:

-

Agonist: Plot luminescence against the log concentration of PBB-29. An increase in signal indicates agonistic activity.

-

Antagonist: Plot luminescence against the log concentration of PBB-29 in the presence of E2. A dose-dependent decrease in signal indicates antagonistic activity.[11]

References

-

Watrobska-Swietlikowska, D., et al. (2022). Genotoxic Mechanism of Action of TBBPA, TBBPS and Selected Bromophenols in Human Peripheral Blood Mononuclear Cells. International Journal of Molecular Sciences. Available at: [Link]

-

Robertson, L. W., et al. (1984). Toxicity of 3,3',4,4'- and 2,2',5,5'-tetrabromobiphenyl: correlation of activity with aryl hydrocarbon hydroxylase induction and lack of protection by antioxidants. Journal of Toxicology and Environmental Health. Available at: [Link]

-

Babich, H., & Borenfreund, E. (1990). In Vitro Cytotoxicity of Polychlorinated Biphenyls (PCBs) and Toluenes to Cultured Bluegill Sunfish BF-2 Cells. ASTM International. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). 2,4,5-Tribromobiphenyl. PubChem Compound Database. Available at: [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (2004). Toxicological Profile for Polybrominated Biphenyls (PBBs). U.S. Department of Health and Human Services. Available at: [Link]

-

Watrobska-Swietlikowska, D., et al. (2022). Genotoxic Mechanism of Action of TBBPA, TBBPS and Selected Bromophenols in Human Peripheral Blood Mononuclear Cells. ResearchGate. Available at: [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (2004). Toxicological Profile for Polybrominated Biphenyls. ATSDR. Available at: [Link]

-

OECD SIDS. (2004). 2,4,6-TRIBROMOPHENOL. OECD Existing Chemicals Database. Available at: [Link]

-

Kim, S., et al. (2021). Investigation on Sex Hormone-Disruption Effects of Two Novel Brominated Flame Retardants (DBDPE and BTBPE) in Male Zebrafish (Danio rerio) and Two Human Cell Lines (H295R and MVLN). MDPI. Available at: [Link]

-

The Endocrine Disruption Exchange. (n.d.). 2,4,4'-tribromodiphenyl ether. TEDX List of Potential Endocrine Disruptors. Available at: [Link]

-

Nuvisan. (n.d.). In vitro toxicology. Nuvisan. Available at: [Link]

-

Encyclopedia.pub. (2022). Endocrine-Disrupting Effects of Disinfection Byproducts. Encyclopedia.pub. Available at: [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (2004). Toxicological Profile for Polybrominated Biphenyls. NCBI Bookshelf. Available at: [Link]

-

Charles River Laboratories. (n.d.). In Vitro Toxicology Testing. Charles River Laboratories. Available at: [Link]

-

Richard, S., et al. (2019). Assessment of individual and mixed toxicity of bromoform, tribromoacetic-acid and 2,4,6 tribromophenol, on the embryo-larval development of Paracentrotus lividus sea urchin. ResearchGate. Available at: [Link]

-

Li, Y., et al. (2011). Endocrine disruption effects of 2,2',4,4',6-pentabromodiphenylether (BDE100) in reporter gene assays. Environmental Toxicology. Available at: [Link]

-

Lee, S., et al. (2023). Investigating Endocrine Disrupting Impacts of Nine Disinfection Byproducts on Human and Zebrafish Estrogen Receptor Alpha. IMR Press. Available at: [Link]

-

Pring, P. G., & Burke, M. D. (1982). Cytochrome P-450-mediated metabolism of biphenyl and the 4-halobiphenyls. Biochemical Pharmacology. Available at: [Link]

-

Bergman, A., et al. (1982). Metabolism of 2,4',5-trichlorobiphenyl by the mercapturic acid pathway. Science. Available at: [Link]

-

Chen, L., et al. (2020). Bioconcentration of 2,4,6-tribromophenol (TBP) and thyroid endocrine disruption in zebrafish larvae. Aquatic Toxicology. Available at: [Link]

-

Qiao, L., et al. (2024). Bioaccumulation and biotransformation of 1,2-bis (2,4,6-tribromophenoxyethane) (BTBPE) and 1,2-dibromo-4-(1,2-dibromoethyl)cyclohexane (TBECH) in zebrafish (Danio rerio). Science of The Total Environment. Available at: [Link]

-

Hu, X., et al. (2010). Cytotoxicity and apoptosis induction on RTG-2 cells of 2,2',4,4'-tetrabromodiphenyl ether (BDE-47) and decabrominated diphenyl ether (BDE-209). Toxicology in Vitro. Available at: [Link]

-

van Tonder, A., et al. (2015). Limitations of the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl-2H-tetrazolium bromide (MTT) assay when compared to three commonly used cell enumeration assays. BMC Research Notes. Available at: [Link]

Sources

- 1. 2,4,5-Tribromobiphenyl | C12H7Br3 | CID 189283 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 115245-07-3: 2,4,5-TRIBROMOBIPHENYL | CymitQuimica [cymitquimica.com]

- 3. atsdr.cdc.gov [atsdr.cdc.gov]

- 4. Limitations of the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl-2H-tetrazolium bromide (MTT) assay when compared to three commonly used cell enumeration assays - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. nuvisan.com [nuvisan.com]

- 7. researchgate.net [researchgate.net]

- 8. Genotoxic Mechanism of Action of TBBPA, TBBPS and Selected Bromophenols in Human Peripheral Blood Mononuclear Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. endocrinedisruption.org [endocrinedisruption.org]

- 11. Endocrine disruption effects of 2,2',4,4',6-pentabromodiphenylether (BDE100) in reporter gene assays - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Overcoming Matrix Interference in 2,4,5-Tribromobiphenyl Analysis

Welcome to the technical support center for the analysis of 2,4,5-Tribromobiphenyl (2,4,5-TBB, PBB-30). This guide is designed for researchers, analytical scientists, and drug development professionals encountering challenges with matrix interference. As a persistent and lipophilic polybrominated biphenyl (PBB) congener, 2,4,5-TBB analysis is frequently complicated by co-extracted substances from complex sample matrices like serum, tissue, sediment, and food products.[1]

This document provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you diagnose, mitigate, and overcome these analytical hurdles, ensuring data of the highest quality and reliability.

Part 1: Troubleshooting Guide (Problem & Solution)

This section addresses specific, common problems encountered during the analysis of 2,4,5-TBB.

Question 1: My analyte signal (peak area) is significantly lower in extracted samples compared to my calibration standards prepared in a clean solvent. What's causing this loss of sensitivity?

Answer:

This is a classic symptom of ion suppression , a prevalent matrix effect in Liquid Chromatography-Mass Spectrometry (LC-MS/MS), or signal attenuation in Gas Chromatography (GC) due to active sites.

Causality Explained: In LC-MS, especially with electrospray ionization (ESI), co-eluting matrix components (e.g., phospholipids, salts, proteins) compete with your target analyte for ionization in the MS source.[2] This competition reduces the efficiency with which 2,4,5-TBB molecules are converted into gas-phase ions, leading to a suppressed signal.[2][3] In GC, non-volatile matrix components can accumulate in the injector liner or on the column head, creating active sites that irreversibly adsorb the analyte, reducing the amount that reaches the detector.

Solutions:

-

Improve Sample Cleanup: This is the most effective strategy. The goal is to remove interfering components before injection.

-

Solid-Phase Extraction (SPE): Use SPE cartridges with sorbents like silica gel or Florisil, which are effective for cleaning up extracts containing persistent organic pollutants (POPs).[4] For fatty matrices, a multi-stage cleanup involving acid-silica or layered cartridges may be necessary.

-

Dispersive SPE (d-SPE): Often used in QuEChERS-based methods, d-SPE with sorbents like C18 and Primary Secondary Amine (PSA) can effectively remove fatty acids and other interferences.[5]

-

Gel Permeation Chromatography (GPC): An excellent choice for high-fat samples (e.g., fish tissue, milk) to separate lipids from smaller analytes like PBBs based on molecular size.

-

-

Optimize Chromatography:

-

Modify Gradient: Adjust the LC mobile phase gradient to better separate 2,4,5-TBB from the region where most matrix components elute (often the early part of the run).

-

Use a Guard Column: Protect your analytical column and trap strongly retained matrix components.

-

-

Dilute the Sample: A simple but effective method is to dilute the final extract.[6][7] This reduces the concentration of interfering matrix components. This is only feasible if the 2,4,5-TBB concentration is high enough to remain above the instrument's limit of detection after dilution.

-

Employ a Stable Isotope-Labeled Internal Standard (SIL-IS): A ¹³C₁₂-labeled 2,4,5-TBB is the ideal internal standard.[6] It co-elutes and experiences the same degree of ion suppression as the native analyte, allowing for accurate quantification based on the analyte-to-IS ratio.[2]

Question 2: My chromatogram shows a high, noisy baseline and numerous co-eluting peaks that interfere with the integration of my 2,4,5-TBB peak. How can I clean this up?

Answer:

This issue points to insufficient sample cleanup and a lack of selectivity in the analytical method. The co-eluting peaks are other compounds from the matrix that were not removed during sample preparation and have similar properties to your analyte.

Causality Explained: Complex matrices like soil, sediment, and biological tissues contain thousands of compounds.[1] Methods like simple liquid-liquid extraction (LLE) can co-extract a wide range of these substances. If the cleanup step is not robust enough or the chromatographic separation is not optimized, these interferences will appear in the final chromatogram.

Solutions:

-

Increase Cleanup Selectivity:

-

Multi-Sorbent SPE: Combine different SPE sorbents. For example, use a silica cartridge to remove polar interferences, followed by an alumina cartridge for further cleanup. A study on similar compounds (PCNs and dl-PCBs) found that a combination of magnesium oxide and basic alumina was effective for complex samples.[8]

-

Florisil Cleanup: Florisil is a magnesium-silicate adsorbent widely used for cleaning up pesticide and POP extracts, including PBBs.[4][9]

-

Sulfur Removal: For sediment or industrial sludge samples, elemental sulfur can be a major interference in GC analysis. It can be removed by passing the extract through activated copper powder.[9]

-

-

Enhance Analytical Selectivity:

-

Switch to MS/MS: If you are using a single quadrupole MS or a non-MS detector like an Electron Capture Detector (ECD), switching to a triple quadrupole mass spectrometer (MS/MS) will dramatically improve selectivity.[9] By using Multiple Reaction Monitoring (MRM), you monitor a specific precursor-to-product ion transition, which is unique to 2,4,5-TBB, effectively filtering out chemical noise.

-

High-Resolution Mass Spectrometry (HRMS): For extremely complex matrices, HRMS (e.g., TOF or Orbitrap) provides very high mass accuracy, allowing you to distinguish your analyte from isobaric interferences with much greater confidence. EPA Method 1614, for example, uses HRGC/HRMS for related compounds.[10]

-

Question 3: My recovery for 2,4,5-TBB is low and highly variable across different samples of the same matrix type. What's wrong?

Answer:

Low and inconsistent recovery suggests problems in the extraction and/or cleanup steps, often compounded by sample-to-sample variability in the matrix itself.

Causality Explained: 2,4,5-TBB is lipophilic ("fat-loving") and hydrophobic, meaning it binds strongly to fatty tissues and organic matter in soil/sediment.[1] Inefficient extraction will fail to quantitatively remove the analyte from the matrix. Variability arises because the composition of biological and environmental samples is inherently heterogeneous. For instance, the lipid content can vary significantly between two tissue samples, affecting extraction efficiency.

Solutions:

-

Validate and Optimize Extraction:

-

Soxhlet Extraction: This is a classic, rigorous technique for extracting POPs from solid samples.[4] While time-consuming, it is very effective.

-

Pressurized Liquid Extraction (PLE) / Accelerated Solvent Extraction (ASE): This automated technique uses elevated temperature and pressure to achieve rapid and efficient extractions with less solvent. It has been successfully used for brominated flame retardants in soil.[9]

-

QuEChERS Method: The "Quick, Easy, Cheap, Effective, Rugged, and Safe" method, originally for pesticides, has been adapted for many POPs in food and environmental matrices.[11][12] It combines extraction and cleanup in a streamlined process.[5][13]

-

-

Use Matrix-Matched Calibrants: Prepare your calibration standards in a blank matrix extract that is free of your analyte.[7] This helps to compensate for consistent matrix effects that affect recovery and instrument response.

-

Implement a Robust Internal Standard Strategy: Add a ¹³C₁₂-labeled 2,4,5-TBB internal standard to the sample before any extraction or cleanup steps.[4] Any analyte losses during the entire sample preparation workflow will be mirrored by losses of the internal standard, allowing for accurate correction of the final result.

-

Perform a Matrix Effect Study: Quantify the extent of the problem using a post-extraction spike experiment. This will tell you if the issue is poor recovery (analyte lost during prep) or a matrix effect (signal suppression/enhancement).

Part 2: Frequently Asked Questions (FAQs)

Q1: How do I perform a post-extraction addition study to quantify matrix effects?

A1: This is a critical diagnostic experiment. The goal is to separate the recovery of the extraction process from the matrix effect occurring in the analytical instrument.

-

Step 1: Prepare three sets of samples:

-

Set A (Neat Standard): Analyte spiked into a clean solvent.

-

Set B (Post-Extraction Spike): Extract a blank matrix sample. After all extraction and cleanup steps, spike the final extract with the analyte at the same concentration as Set A.

-

Set C (Pre-Extraction Spike): Spike the blank matrix sample with the analyte before starting the extraction procedure.

-

-

Step 2: Analyze all three sets and record the peak areas.

-

Step 3: Calculate Recovery (RE%) and Matrix Effect (ME%):

-

RE% = (Peak Area of Set C / Peak Area of Set B) * 100

-

ME% = (Peak Area of Set B / Peak Area of Set A) * 100

-

Interpretation:

-

An ME% value < 100% indicates ion suppression.

-

An ME% value > 100% indicates ion enhancement.

-

A low RE% indicates analyte loss during sample preparation.

| Parameter | Formula | Interpretation |

| Recovery (RE%) | (AreaPre-spike / AreaPost-spike) * 100 | Efficiency of the extraction & cleanup process. |

| Matrix Effect (ME%) | (AreaPost-spike / AreaNeat Std) * 100 | Signal suppression (<100%) or enhancement (>100%). |

| Process Efficiency | (AreaPre-spike / AreaNeat Std) * 100 | Overall method efficiency (combines RE and ME). |

Q2: What is the QuEChERS method and is it suitable for 2,4,5-TBB?

A2: QuEChERS is a sample preparation approach that has become very popular for multi-residue analysis.[12] It involves two main steps:

-

Extraction/Partitioning: The sample is homogenized and extracted with a solvent (typically acetonitrile). Salts (like MgSO₄ and NaCl) are added to induce phase separation and drive the analytes into the organic layer.[5]

-

Dispersive SPE (d-SPE) Cleanup: A portion of the extract is mixed with a small amount of bulk SPE sorbent (e.g., PSA to remove sugars and fatty acids, C18 to remove nonpolar interferences, GCB for pigments). The mixture is vortexed and centrifuged, and the clean supernatant is taken for analysis.

Yes, QuEChERS is highly suitable for PBBs. Its advantages include high throughput, low solvent consumption, and effectiveness for a wide range of complex matrices like food, soil, and biological tissues.[11][13][14] Modifications, such as using zirconia-based sorbents, can further improve cleanup for fatty samples.[15]

Q3: Which analytical instrument is better for 2,4,5-TBB analysis: GC-MS or LC-MS?

A3: Both techniques are viable, and the choice depends on the specific application, required sensitivity, and available instrumentation.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is the traditional and most common technique for PBBs and other POPs.[1][4]

-

Pros: Excellent separation for PBB congeners, robust, and highly sensitive, especially with MS/MS or HRMS detectors.[9] Well-established methods (e.g., EPA methods for related compounds) exist.[16]

-

Cons: May require derivatization for some related compounds (not 2,4,5-TBB), and can be susceptible to interference from high-boiling matrix components.

-

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS):

-

Pros: Less sample cleanup may be required compared to GC, high throughput, and effective for a broad range of compounds.

-

Cons: More susceptible to ion suppression/enhancement from matrix effects, which requires careful method development to mitigate.[2][3] Chromatographic separation of different PBB isomers can be more challenging than with GC.

-

Part 3: Protocols and Visualized Workflows

Protocol 1: SPE Cleanup for 2,4,5-TBB in Biological Extracts (e.g., Serum, Tissue Homogenate)

This protocol is designed as a robust cleanup step after initial liquid-liquid or QuEChERS extraction.

Materials:

-

Silica Gel SPE Cartridges (e.g., 6 mL, 1 g)

-

Hexane, Dichloromethane (DCM) - Pesticide Grade

-

Nitrogen Evaporator

-

Sample Extract (previously solvent-exchanged into Hexane)

Step-by-Step Procedure:

-

Cartridge Conditioning: Place a silica gel SPE cartridge on a vacuum manifold. Wash the cartridge with 10 mL of DCM, followed by 10 mL of hexane. Do not let the cartridge go dry.

-

Sample Loading: Load 1-2 mL of the hexane sample extract onto the cartridge. Allow the sample to pass through the sorbent under gravity or with very light vacuum (~1-2 drops per second).

-

Interference Elution (Wash): Wash the cartridge with 10 mL of hexane. This will elute some nonpolar interferences like lipids, while 2,4,5-TBB remains adsorbed to the silica. Collect this as Waste Fraction 1.

-

Analyte Elution: Place a clean collection tube under the cartridge. Elute the 2,4,5-TBB with 10 mL of a 50:50 (v/v) mixture of Hexane:DCM. This solvent mixture is strong enough to elute the PBBs.

-

Concentration: Evaporate the collected eluate to a final volume of 0.5-1.0 mL under a gentle stream of nitrogen.

-

Analysis: The sample is now ready for GC-MS or LC-MS analysis.

Visualized Workflows

Below are diagrams illustrating key decision-making processes and mechanisms in matrix effect troubleshooting.

Caption: Workflow for diagnosing the root cause of poor analytical results.

Caption: Mechanism of ion suppression in an ESI source.

References

-

U.S. Environmental Protection Agency. (n.d.). Technical Fact Sheet – Polybrominated Biphenyls (PBBs). EPA. Retrieved from [Link]

-

Stolker, A. A. M., & Brinkman, U. A. T. (2005). Sample preparation techniques for the untargeted LC-MS-based discovery of peptides in complex biological matrices. PubMed. Retrieved from [Link]

-

Aparicio-Santiago, M. I., et al. (2011). Application of QuEChERS method for extraction of selected persistent organic pollutants in fish tissue and analysis by gas chromatography mass spectrometry. PubMed. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (2007). Method 1614: Brominated Diphenyl Ethers in Water, Soil, Sediment, and Tissue by HRGC/HRMS. EPA. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (1979). Analysis for Polybrominated Biphenyls (PBBs) in Environmental Samples. EPA. Retrieved from [Link]

-

LECO Corporation. (n.d.). The QuEChERS Extraction Approach and Comprehensive Two-Dimensional Gas Chromatography of Persistent Organic Pollutants in Human Milk. LECO. Retrieved from [Link]

-

Perestrelo, R., et al. (2019). Review of the QuEChERS method for the analysis of organic pollutants. ResearchGate. Retrieved from [Link]

-

AMSbio. (2025). Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. AMSbio. Retrieved from [Link]

-

Cunha, S. C., et al. (2011). Dispersive solid-phase extraction as a simplified clean-up technique for biological sample extracts. ResearchGate. Retrieved from [Link]

-

Bergeson, L. L. (2025). EPA Proposes Significant Changes to List of Approved Methods for Analyzing Effluent under the Clean Water Act, Including PCB and PFAS Methods. Bergeson & Campbell, P.C. Retrieved from [Link]

-

Wang, P., et al. (2016). High performance solid-phase extraction cleanup method coupled with gas chromatography-triple quadrupole mass spectrometry for analysis of polychlorinated naphthalenes and dioxin-like polychlorinated biphenyls in complex samples. PubMed. Retrieved from [Link]

-

Phenomenex. (n.d.). Sample Preparation: Techniques. Phenomenex. Retrieved from [Link]

-

Phenomenex. (2025). QuEChERS Method for Pesticide Residue Analysis. Phenomenex. Retrieved from [Link]

-

Agilent Technologies. (2018). Analysis of Polybrominated Diphenyl Ethers and Novel Brominated Flame Retardants in Soil Using the Agilent 7000 Triple Quadrupole GC/MS. Agilent Technologies. Retrieved from [Link]

-

LCGC North America. (2020). Overview of Methods and Considerations for Handling Complex Samples. LCGC North America. Retrieved from [Link]

-

Element Lab Solutions. (n.d.). 10 Tips for Electrospray Ionisation LC-MS. Element Lab Solutions. Retrieved from [Link]

-

Raynie, D. E. (2015). Advances in Sample Preparation: Removing Phospholipids from Biological Samples. LCGC North America. Retrieved from [Link]

-

Journal of Analytical Methods in Chemistry. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Hindawi. Retrieved from [Link]

-

LCGC International. (n.d.). An Uncommon Fix for LC–MS Ion Suppression. LCGC International. Retrieved from [Link]

-

MDPI. (2025). Advanced Sample Preparation Techniques for Multi-Residue Analysis in Food and Health Research. MDPI. Retrieved from [Link]

Sources

- 1. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 2. longdom.org [longdom.org]

- 3. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. media.sciltp.com [media.sciltp.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. arborassays.com [arborassays.com]

- 8. High performance solid-phase extraction cleanup method coupled with gas chromatography-triple quadrupole mass spectrometry for analysis of polychlorinated naphthalenes and dioxin-like polychlorinated biphenyls in complex samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. agilent.com [agilent.com]

- 10. NEMI Method Summary - 1614 [nemi.gov]

- 11. researchgate.net [researchgate.net]

- 12. QuEChERS Method for Pesticide Residue Analysis | Phenomenex [phenomenex.com]

- 13. Application of QuEChERS method for extraction of selected persistent organic pollutants in fish tissue and analysis by gas chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. nemc.us [nemc.us]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

Technical Support Center: Low-Level Detection of 2,4,5-Tribromobiphenyl in Water

Welcome to the technical support resource for the ultra-trace analysis of 2,4,5-Tribromobiphenyl (PBB congener 29) in aqueous matrices. As a persistent organic pollutant (POP) and a member of the polybrominated biphenyl (PBB) class of flame retardants, 2,4,5-TBB is noted for its environmental persistence and potential for bioaccumulation. Its detection at environmentally relevant concentrations presents significant analytical challenges due to its hydrophobicity and typically low concentration in water, necessitating robust sample preparation and highly sensitive instrumentation.

This guide is designed for researchers and analytical chemists, providing expert-driven answers to common challenges, troubleshooting advice for frequent experimental hurdles, and a validated protocol to serve as a reliable starting point for your method development.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common strategic questions encountered when developing methods for low-level 2,4,5-TBB analysis.

Q1: What is the optimal analytical instrumentation for detecting 2,4,5-Tribromobiphenyl at pg/L to ng/L concentrations in water?

A: For ultra-trace quantification of 2,4,5-TBB, Gas Chromatography coupled with Mass Spectrometry (GC-MS) is the technique of choice.[1] The rationale is based on the compound's characteristics: it is semi-volatile and thermally stable enough for GC analysis.

-

For high ng/L (ppt) to low µg/L (ppb) levels: A single quadrupole GC-MS operating in Selected Ion Monitoring (SIM) mode offers a cost-effective and reliable solution.[2] By monitoring only specific ions characteristic of 2,4,5-TBB (e.g., m/z 390, 392, 150), sensitivity is greatly enhanced compared to a full scan.[2][3]

-

For pg/L (ppq) to low ng/L (ppt) levels: A Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) system is strongly recommended.[4][5] Using the Multiple Reaction Monitoring (MRM) mode, this technique provides superior selectivity by monitoring a specific fragmentation of a parent ion. This virtually eliminates background noise from complex sample matrices, which is the primary barrier to achieving low detection limits.[6] For the highest sensitivity, such as in pristine environmental monitoring, High-Resolution Mass Spectrometry (HRMS) may be employed.[7]

Q2: What is the most effective method for extracting and concentrating 2,4,5-TBB from a water sample before analysis?

A: Due to its hydrophobicity, 2,4,5-TBB will be present at very low concentrations in water, making a pre-concentration step mandatory.[4]

-

Recommended Method: Solid-Phase Extraction (SPE). SPE is the superior choice for its efficiency, lower solvent consumption, and high potential for automation compared to traditional methods.[8][9] For a nonpolar compound like 2,4,5-TBB, a reversed-phase sorbent is ideal. Polymer-based sorbents like Oasis HLB (Hydrophilic-Lipophilic Balanced) are highly effective as they provide excellent retention for a broad range of compounds and are less prone to drying out than silica-based C18 sorbents.[10]

-

Alternative Method: Liquid-Liquid Extraction (LLE). LLE with a nonpolar solvent like dichloromethane or hexane is a classic technique.[11][12] However, it requires large volumes of high-purity solvents, is labor-intensive, and can be prone to emulsion formation, complicating the separation. While effective, it is generally being replaced by SPE for routine analysis.[11][13]

-

Emerging Method: Solid-Phase Microextraction (SPME). SPME is a fast, solvent-free technique that can achieve extremely low detection limits (in the pg/L range).[4][5] It works by adsorbing the analyte onto a coated fiber, which is then directly desorbed into the GC injector. This technique is excellent for clean water matrices but can be more susceptible to matrix effects in complex samples.[4][5]

Q3: How can I manage and correct for analytical interferences, known as matrix effects?

A: Matrix effects occur when co-extracted, non-target compounds from the sample interfere with the ionization of the target analyte in the MS source, causing signal suppression or enhancement.[14][15] This is a major source of inaccuracy in trace analysis.

The most robust strategy involves a multi-pronged approach:

-

Improve Sample Cleanup: After the initial extraction, a cleanup step using a cartridge containing silica gel or Florisil can be employed to remove polar interferences.[8][16]

-

Optimize Chromatography: Ensure that 2,4,5-TBB is chromatographically separated from any known interferences. Adjusting the GC oven temperature ramp can improve resolution.

-

Use an Isotope-Labeled Internal Standard: This is the most effective way to correct for matrix effects.[15][17] An ideal internal standard is a stable, isotope-labeled version of the analyte (e.g., ¹³C₁₂-2,4,5-Tribromobiphenyl). This standard is added to the sample before extraction and will behave almost identically to the native analyte throughout the entire process, including being affected by the matrix in the same way. Any signal loss or gain will affect both compounds equally, allowing for accurate correction. If an isotope-labeled standard is unavailable, a surrogate compound with similar chemical properties (like another PBB congener not present in the sample) can be used.[16]

Q4: What are the realistic detection limits I can expect to achieve?

A: The achievable Limit of Detection (LOD) and Limit of Quantification (LOQ) are highly dependent on the chosen methodology, the cleanliness of the sample matrix, and the volume of water extracted. The following table provides typical performance expectations.

| Analytical Technique | Sample Preparation | Typical Achievable LOQ | Reference |

| GC-MS (SIM) | SPE or LLE (1 L) | 0.5 - 10 ng/L (ppt) | [1][2] |

| GC-MS/MS (MRM) | SPE (1 L) | 50 - 500 pg/L (ppq) | [5][6] |

| SPME-GC-MS/MS | SPME (10-20 mL) | 10 - 200 pg/L (ppq) | [4][5] |

| GC-HRMS | SPE or LLE (1 L) | < 50 pg/L (ppq) | [7] |

Section 2: Troubleshooting Guide

This guide provides solutions to common problems encountered during the analysis of 2,4,5-TBB.

| Problem Encountered | Potential Cause(s) | Recommended Corrective Actions |

| No or Very Low Analyte Signal | 1. Inefficient extraction or elution during SPE. 2. Analyte degradation in a hot GC injector. 3. Incorrect MS parameters (wrong MRM transition or SIM ion). 4. Active sites in the GC inlet liner or column adsorbing the analyte. | 1. Review SPE protocol. Test different elution solvents (e.g., dichloromethane, hexane/acetone mixtures). Ensure the sorbent does not dry out before sample loading. 2. While PBBs are generally stable, check injector temperature. Start around 280 °C.[18] 3. Verify the parent and product ions for 2,4,5-TBB (C₁₂H₇Br₃, MW ~391).[3] Infuse a standard directly into the MS to optimize transitions. 4. Use a new, deactivated glass wool-packed liner. Perform column maintenance (bake-out). |

| Poor Peak Shape (Tailing or Fronting) | 1. Contamination or degradation of the GC column. 2. Incompatible injection solvent with the column's stationary phase. 3. Column overload (unlikely at trace levels). | 1. Trim 10-15 cm from the front of the column. If unresolved, replace the column. A DB-5MS or similar column is recommended.[2] 2. The final extract should be in a nonpolar solvent like hexane, isooctane, or toluene for optimal peak shape on a nonpolar column.[2][19] |

| High Background Noise / Interfering Peaks | 1. Contaminated solvents, reagents, or glassware. 2. Insufficient sample cleanup, leading to matrix interferences. 3. GC column bleed at high temperatures. 4. Carryover from a previous high-concentration sample. | 1. Use high-purity (e.g., pesticide-grade) solvents. Bake glassware at 450 °C. Run a solvent blank to identify the source of contamination. 2. Add a cleanup step after SPE using a silica gel or Florisil cartridge.[8] 3. Use a low-bleed ("-MS") designated column. Ensure carrier gas is pure. 4. Run several solvent blanks after a high sample. Optimize the autosampler rinse protocol with multiple solvents.[2] |

| Poor Reproducibility (%RSD > 15%) | 1. Inconsistent sample preparation (manual extraction variability). 2. Inconsistent injection volume. 3. Instrument instability (fluctuations in temperature or gas flow). | 1. Use an automated SPE system if available. If manual, ensure consistent timing and volumes for each step. 2. Always use a high-quality autosampler for injections.[2] 3. Allow the GC-MS system to fully equilibrate before starting the analytical sequence. Check for gas leaks. |

Section 3: Recommended Experimental Protocol

This protocol for Solid-Phase Extraction followed by GC-MS/MS analysis serves as a robust starting point for achieving low pg/L detection limits for 2,4,5-TBB in water.

1. Materials and Reagents

-

Standards: Certified 2,4,5-Tribromobiphenyl standard.[19][20] ¹³C-labeled 2,4,5-TBB or a suitable surrogate (e.g., Hexabromobiphenyl).[16]

-

Solvents: Pesticide-grade or equivalent purity Dichloromethane (DCM), Hexane, Acetone, and Methanol.

-

Reagents: High-purity water (for blanks), Nitrogen gas (for evaporation).

-

SPE Cartridges: 500 mg, 6 mL polymer-based cartridges (e.g., Waters Oasis HLB).

-

Glassware: Silanized amber glass bottles for sample collection, vials with Teflon-lined caps.

2. Sample Preparation: Solid-Phase Extraction (SPE)

-

Sample Collection: Collect a 1 L water sample in a pre-cleaned amber glass bottle. Store at 4°C until extraction.[12]

-

Spiking: Add a known amount of the isotope-labeled internal standard (e.g., 10 ng) to the 1 L sample. Mix thoroughly.

-

Cartridge Conditioning: Condition the SPE cartridge by passing 5 mL of DCM, followed by 5 mL of Methanol, and finally 5 mL of high-purity water. Do not allow the sorbent to go dry.

-

Sample Loading: Load the 1 L water sample through the conditioned cartridge at a flow rate of 5-10 mL/min.[8]

-

Washing: After loading, wash the cartridge with 5 mL of high-purity water to remove salts and polar interferences.

-

Drying: Dry the cartridge by passing a stream of nitrogen gas through it for 20-30 minutes to remove residual water.

-

Elution: Elute the trapped analytes by passing 2 x 5 mL of Dichloromethane (DCM) through the cartridge into a collection tube.

-

Concentration: Concentrate the 10 mL eluate to approximately 0.5 mL under a gentle stream of nitrogen. Perform a solvent exchange by adding 5 mL of hexane and re-concentrating to a final volume of 1 mL. Transfer to a GC vial.

3. Instrumental Analysis: GC-MS/MS The following are typical starting parameters. These must be optimized for your specific instrument.

| Parameter | Setting | Rationale |

| Gas Chromatograph | ||

| Injection | 1 µL, Splitless | Maximizes transfer of analyte onto the column for best sensitivity.[2] |

| Injector Temp. | 280 °C | Ensures efficient vaporization of semi-volatile PBBs.[18] |

| Column | 30 m x 0.25 mm ID, 0.25 µm film DB-5MS or equivalent | Provides excellent separation for nonpolar to semi-polar compounds.[2] |

| Carrier Gas | Helium, 1.2 mL/min constant flow | Inert carrier gas providing good chromatographic efficiency. |

| Oven Program | 100°C (hold 2 min), ramp 20°C/min to 320°C (hold 5 min) | A fast ramp minimizes run time while ensuring separation from matrix components.[6] |

| Tandem Mass Spectrometer | ||

| Ionization Mode | Electron Ionization (EI), 70eV | Standard, robust ionization method for GC-amenable compounds. |

| MS Source Temp. | 230 °C | Standard temperature to promote ionization and prevent condensation.[6] |

| MS Quad Temp. | 150 °C | Standard temperature for stable quadrupole performance.[6] |

| MRM Transitions | 2,4,5-TBB: Q1: 391.8 -> Q3: 232.8 (Quantifier), Q1: 389.8 -> Q3: 230.8 (Qualifier) ¹³C₁₂-2,4,5-TBB: Q1: 403.8 -> Q3: 243.8 | Note: These are theoretical transitions based on bromine isotopes and loss of Br₂. They MUST be empirically optimized on your instrument by infusing a standard. |

Section 4: Experimental Workflow Visualization

The following diagram outlines the complete analytical process from sample collection to final data analysis.

Caption: Workflow for 2,4,5-TBB analysis in water.

Section 5: References

-

Analysis of Polybrominated Biphenyl (PBBs) using GCMS-QP2010. (n.d.). Shimadzu. Retrieved from

-

De la Cal, A., Eljarrat, E., & Barceló, D. (2004). Development of a Solid-Phase Microextraction Gas Chromatography/Tandem Mass Spectrometry Method for Polybrominated Diphenyl Ethers and Polybrominated Biphenyls in Water Samples. Analytical Chemistry, 76(4), 1104–1110. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (2018). Technical Fact Sheet – Polybrominated Diphenyl Ethers (PBDEs) and Polybrominated Biphenyls (PBBs). EPA 505-F-17-003. Retrieved from [Link]

-

de la Cal, A., Eljarrat, E., & Barceló, D. (2004). Development of a solid-phase microextraction gas chromatography/tandem mass spectrometry method for polybrominated diphenyl ethers and polybrominated biphenyls in water samples. PubMed. Retrieved from [Link]

-

Stratton, C. L., Mousa, J. J., & Bursey, J. T. (1979). Analysis for Polybrominated Biphenyls (PBBs) in Environmental Samples. U.S. Environmental Protection Agency. Retrieved from [Link]

-

Li, Y. (2016). Rapid analysis of polybrominated biphenyls (PBBs) and polybrominated diphenyl ethers (PBDEs) with Agilent Intuvo 9000 GC/5977B single quadrupole GC/MS system. Agilent Technologies. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (2018). Technical Fact Sheet – Polybrominated Biphenyls (PBBs). EPA 505-F-17-004. Retrieved from [Link]

-

AmXpress. (n.d.). PBB 多溴聯苯. Retrieved from [Link]

-

Determination of Polychlorinated Biphenyls (PCBs) in water using GC-SQMS. (2024). LCGC International. Retrieved from [Link]

-

Determination of Polychlorinated Biphenyls (PCBs) in water using GC-SQMS. (n.d.). SCION Instruments. Retrieved from [Link]

-

2,4,5-Tribromobiphenyl. (n.d.). PubChem. National Center for Biotechnology Information. Retrieved from [Link]

-

Khdary, N. H., & Gany, A. H. A. (2022). Development of a Solid-Phase Extraction Method Based on Biocompatible Starch Polyurethane Polymers for GC-MS Analysis of Polybrominated Diphenyl Ethers in Ambient Water Samples. Polymers, 14(10), 2056. Retrieved from [Link]

-

Jones, R., & Sjodin, A. (2015). Quantification of Polybrominated and Polychlorinated Biphenyls in Human Matrices by Isotope-Dilution Gas Chromatography–Tandem Mass Spectrometry. Journal of Analytical Toxicology, 39(8), 628–636. Retrieved from [Link]

-

EPA Method 508A: PCBs by GCECD. (n.d.). National Environmental Methods Index. Retrieved from [Link]

-

What are Matrix Effect in Liquid Chromatography Mass Spectrometry? (n.d.). NorthEast BioLab. Retrieved from [Link]

-